Naphthionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

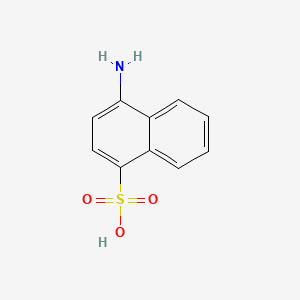

4-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZRRZAVMCAKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-13-2 (mono-hydrochloride salt) | |

| Record name | Naphthionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3058909 | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-86-6, 90459-10-2, 71342-91-1 | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-, diazotized, coupled with diazotized aniline and resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-naphthalenesulfonic acid, 4-amino-, diazotized, coupled with Dyer’s mulberry (Chlorophora tinctoria) extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZIK65C5CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Historical Synthesis of Piria's Acid

This guide provides a detailed exploration of the original method for synthesizing Piria's acid, also known as 4-aminonaphthalene-1-sulfonic acid. Developed by Raffaele Piria in 1851, this reaction represents a significant milestone in the history of organic chemistry, providing a pathway to aminonaphthalenesulfonic acids, which became crucial intermediates in the burgeoning synthetic dye industry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational techniques of aromatic chemistry.

Introduction: The Significance of Piria's Acid

Piria's acid, with the chemical formula C₁₀H₉NO₃S, is a derivative of naphthalene containing both an amine and a sulfonic acid functional group.[4][5][6] Its discovery was pivotal, as it and other aminonaphthalenesulfonic acids became essential building blocks for a vast array of azo dyes.[3][4] The historical synthesis, known as the Piria reaction, is a classic example of the chemical transformations being explored in the mid-19th century. It involves the reaction of an aromatic nitro compound with a metal bisulfite, which results in the simultaneous reduction of the nitro group and sulfonation of the aromatic ring.[2][7] While more efficient methods, such as the direct sulfonation of 1-aminonaphthalene, have since been developed, an understanding of the original Piria reaction offers valuable insights into the evolution of synthetic organic chemistry.[3][8]

The Piria Reaction: A Mechanistic Overview

The historical synthesis of Piria's acid from α-nitronaphthalene is not a simple one-pot reaction but a multi-step process with competing side reactions. The overall transformation can be summarized as the treatment of α-nitronaphthalene with a metal sulfite (or bisulfite) solution, followed by acidification.[1][9] The reaction is understood to proceed through a complex mechanism involving nucleophilic addition of the bisulfite to the nitro group and the aromatic ring, followed by reduction and rearrangement.[10][11][12]

A significant challenge of the original Piria reaction is the formation of byproducts, which accounts for the characteristically low yield of the desired naphthionic acid.[9] The primary byproduct is a disulfonated species, 1-amino-2,4-naphthalenedisulfonic acid, which arises from the addition of a second sulfite molecule to the naphthalene ring.[12] This inherent lack of selectivity was a major drawback of the historical method.

Below is a conceptual workflow of the historical Piria reaction for the synthesis of this compound.

Figure 1: A simplified workflow diagram of the historical Piria reaction for the synthesis of this compound from α-nitronaphthalene.

Experimental Protocol: A Representative Historical Synthesis

The following protocol is based on documented lab-scale preparations of this compound using the Piria reaction.[9] It is presented for historical and educational purposes. Modern safety precautions should be strictly adhered to if attempting any chemical synthesis.

Materials and Reagents:

-

α-Nitronaphthalene

-

Sodium metabisulfite (to be used for generating sodium bisulfite solution)

-

Water

-

Hydrochloric acid (concentrated)

Equipment:

-

Round-bottom flask (250 mL, 2-neck)

-

Reflux condenser

-

Heating mantle

-

Overhead stirrer

-

Distillation apparatus

-

Büchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a 2-neck 250 mL round-bottom flask equipped with an overhead stirrer and a reflux condenser, combine 11.4 g of α-nitronaphthalene, 84.4 mL of water, and 67.3 mL of a 5.2 M sodium bisulfite solution (prepared from sodium metabisulfite).[9]

-

Reductive Sulfonation: With continuous stirring, heat the mixture to boiling using a heating mantle. Maintain a gentle reflux. The reaction is reported to take approximately 3 to 5 hours for the mixture to become homogeneous, indicating the consumption of the starting α-nitronaphthalene.[9]

-

Volume Reduction: After the reaction is complete, reconfigure the apparatus for simple distillation. Reduce the volume of the reaction mixture by approximately 25% by distilling off water. This step helps to concentrate the product.[9]

-

Acidification and Precipitation: Allow the concentrated solution to cool. In a separate beaker, prepare a dilute solution of hydrochloric acid. Slowly and with stirring, add the reaction mixture to the hydrochloric acid. The acidification will cause the this compound to precipitate out of the solution as a solid.

-

Isolation and Purification: Cool the suspension to facilitate complete precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove soluble inorganic salts and organic byproducts, such as sodium aminodisulfonate.[9]

-

Drying: The washed product, a damp solid, should be air-dried or dried in a desiccator to obtain the final product. The expected yield for this historical method is in the range of 20-30%.[9]

Quantitative Data and Yield Analysis

The low yield of the Piria reaction is a critical aspect of its historical context. The following table summarizes the quantitative parameters from the representative protocol.

| Parameter | Value | Reference |

| Starting Material (α-Nitronaphthalene) | 11.4 g | [9] |

| Sodium Bisulfite Solution (5.2 M) | 67.3 mL | [9] |

| Water | 84.4 mL | [9] |

| Reaction Time | ~3-5 hours | [9] |

| Reaction Temperature | Boiling/Reflux | [9] |

| Expected Yield | 20-30% | [9] |

The formation of a significant amount of disulfonated byproduct is the primary reason for the low yield of the desired monosulfonated product.[9][12]

Conclusion

The historical synthesis of Piria's acid via the Piria reaction is a testament to the ingenuity and perseverance of early organic chemists. While it has been largely superseded by more efficient and selective methods, its study provides valuable lessons in reaction mechanisms, byproduct formation, and the evolution of synthetic strategies. For researchers and professionals in the chemical and pharmaceutical sciences, understanding these foundational methods enriches our appreciation for the sophisticated synthetic tools available today.

References

-

Piria Reaction. Chempedia - LookChem. [Link]

-

Piria Reaction. Organic Reactions. [Link]

-

preparation of this compound. Sciencemadness Discussion Board. [Link]

-

Lauer, W. M., Sprung, M. M., & Langkammerer, C. M. (1936). The Piria Reaction. III. Mechanism Studies. Journal of the American Chemical Society, 58(2), 225–229. [Link]

-

Aromatic sulfonation. Wikipedia. [Link]

-

Goldblum, K. B., & Montonna, R. E. (1947). A STUDY OF THE MECHANISM OF THE PIRIA REACTION. The Journal of Organic Chemistry, 12(4), 572–575. [Link]

-

This compound. Wikipedia. [Link]

-

Goldblum, K. B., & Montonna, R. E. (1947). A STUDY OF THE MECHANISM OF THE PIRIA REACTION. The Journal of Organic Chemistry, 12(4), 572-575. [Link]

-

Aminonaphthalenesulfonic acids. Wikipedia. [Link]

-

1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. NIST WebBook. [Link]

-

4-Amino-3-hydroxy-1-naphthalenesulfonic Acid. American Elements. [Link]

-

This compound. NIST WebBook. [Link]

-

4-Amino-1-naphthalenesulfonic acid. PubChem. [Link]

-

This compound. LookChem. [Link]

- Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound).

Sources

- 1. Piria Reaction - Chempedia - LookChem [lookchem.com]

- 2. Piria Reaction [drugfuture.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. Cas 84-86-6,this compound | lookchem [lookchem.com]

- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 8. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound) - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic data of Naphthionic acid (¹H NMR, ¹³C NMR, IR, UV-Vis)

Introduction: The Molecular Blueprint of Naphthionic Acid

This compound, known systematically as 4-amino-1-naphthalenesulfonic acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes.[1][2] Its chemical identity is defined by a naphthalene core functionalized with both an amino (-NH₂) and a sulfonic acid (-SO₃H) group.[3] This unique bifunctional structure dictates its chemical reactivity, solubility, and, ultimately, its application potential.[4] A thorough spectroscopic analysis is therefore not merely an academic exercise but a critical quality control and research tool. Understanding its molecular signature through techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides the foundational data for drug development, material science, and industrial chemistry professionals.

This guide provides an in-depth exploration of the spectroscopic characteristics of this compound. We will move beyond simple data reporting to dissect the causality behind experimental choices and the interpretation of the resulting spectra, empowering researchers to not only replicate but also to understand and adapt these analytical methodologies.

Molecular Structure and Analytical Workflow

A robust analytical workflow is essential for the comprehensive characterization of a molecule like this compound. The process begins with careful sample preparation, tailored to the specific spectroscopic technique, and proceeds through data acquisition to interpretation.

Caption: Chemical structure of this compound and a generalized workflow for its spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C nuclei.

Expertise in Action: The Rationale for Solvent Selection

The choice of solvent is the most critical experimental parameter in NMR. This compound's structure presents a challenge: the acidic sulfonic acid proton and the basic amino protons can readily exchange, and its overall polarity affects solubility.

-

Why DMSO-d₆ is the preferred solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for this compound. Its high polarity effectively dissolves the zwitterionic molecule. Crucially, the acidic protons of the sulfonic acid and amino groups exchange more slowly in DMSO-d₆ compared to protic solvents like D₂O, making their observation as broad signals more likely. This choice directly facilitates a more complete structural picture.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Gentle vortexing or sonication may be required to achieve full dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H and ¹³C frequencies, and the magnetic field is shimmed to optimize homogeneity.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are averaged for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a much larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Data Interpretation

While specific, fully assigned experimental data for this compound's chemical shifts and coupling constants are not available in the provided search results[5][6], we can predict the expected spectral features based on the structure and data from related naphthalene derivatives.[6]

¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring system will appear as complex multiplets due to spin-spin coupling. The protons of the amino group (-NH₂) and the sulfonic acid group (-SO₃H) are expected to appear as broad singlets, with chemical shifts that can be highly variable depending on concentration and residual water in the solvent.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the naphthalene ring, as they are all chemically non-equivalent. These signals will appear in the aromatic region (approx. 110-150 ppm).[7] The carbon attached to the sulfonic acid group and the carbon attached to the amino group will be shifted significantly due to the strong electron-withdrawing and electron-donating effects of these substituents, respectively.

| Spectroscopy Type | Expected Chemical Shift Range (ppm) | Notes on Interpretation |

| ¹H NMR | Aromatic H: ~7.0 - 9.0-NH₂: Broad, variable-SO₃H: Broad, variable | The aromatic region will show a complex splitting pattern. 2D NMR techniques (like COSY and HSQC) would be necessary for unambiguous assignment. |

| ¹³C NMR | Aromatic C: ~110 - 150 | Ten distinct signals are expected for the naphthalene carbons. The carbons directly bonded to the -NH₂ and -SO₃H groups will show the largest shifts from typical naphthalene values.[7] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. It is an exceptionally powerful and rapid technique for identifying the presence of specific functional groups, as different types of bonds (e.g., O-H, N-H, S=O) absorb infrared radiation at characteristic frequencies.

Expertise in Action: Sample Preparation Strategy

For a solid sample like this compound, the goal is to create a thin, uniform layer for the IR beam to pass through. The choice of preparation method is crucial for obtaining a high-quality spectrum free of artifacts.

-

Why KBr Pellet or Mineral Oil Mull? this compound is a solid at room temperature.[4] Preparing a potassium bromide (KBr) pellet involves grinding the sample with dry KBr powder and pressing it into a transparent disk. This creates a solid solution that minimizes light scattering. An alternative, often faster method is to prepare a mineral oil (Nujol) mull.[6] Here, the solid is ground with a drop of mineral oil to form a paste, which is then spread between two salt plates. This is the method reported by the NIST database for their reference spectrum of this compound.[8] The key is to grind the sample to a particle size smaller than the wavelength of the IR radiation to avoid scattering effects (Christiansen scattering).[9]

Experimental Protocol: FTIR Spectroscopy (Mineral Oil Mull)

-

Sample Preparation: Place 5-10 mg of finely ground this compound onto an agate mortar.

-

Mulling: Add one small drop of mineral oil. Grind the sample and oil together with the pestle until a smooth, translucent paste is formed.

-

Mounting: Using a spatula, transfer a small amount of the mull onto one KBr or NaCl salt plate. Place the second plate on top and gently rotate to spread the mull into a thin, even film.

-

Data Acquisition: Place the salt plates into the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the clean, empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

Caption: Expected key vibrational frequencies in the IR spectrum of this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Sulfonic Acid) | ~3400 - 2500 (very broad) | The presence of a very broad absorption in this region is characteristic of the strongly hydrogen-bonded O-H group in the sulfonic acid. |

| N-H Stretch (Amino Group) | ~3400 - 3200 | Typically appears as one or two sharp-to-medium peaks superimposed on the O-H band, corresponding to symmetric and asymmetric stretches. |

| Aromatic C-H Stretch | ~3100 - 3000 | Confirms the presence of the naphthalene aromatic ring system. |

| S=O Asymmetric Stretch | ~1200 | A strong, characteristic absorption for the sulfonyl group.[10] |

| S=O Symmetric Stretch | ~1040 | Another strong, characteristic absorption for the sulfonyl group.[10] |

| Aromatic C=C Bending | ~1600 - 1400 | A series of bands confirming the aromatic skeleton. |

| S-O Stretch | ~1035 | Associated with the stretching of the sulfur-oxygen single bond.[10] |

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. For aromatic compounds like this compound, these absorptions are due to π → π* transitions within the conjugated naphthalene ring system.

Expertise in Action: Solvent and pH Considerations

The UV-Vis spectrum of this compound is highly sensitive to its environment, particularly the solvent polarity and pH. The amino and sulfonic acid groups can exist in different protonation states, which directly alters the electronic structure of the chromophore.

-

Why pH control is critical: The solubility and the electronic state of this compound are pH-dependent.[11] In acidic solution, the amino group will be protonated (-NH₃⁺), while in basic solution, the sulfonic acid group will be deprotonated (-SO₃⁻). These changes significantly impact the wavelength of maximum absorption (λ_max). Therefore, reporting a UV-Vis spectrum without specifying the solvent and pH is of limited value. For consistent and reproducible results, measurements should be performed in a buffered aqueous solution or a specified solvent like ethanol.

Experimental Protocol: UV-Vis Spectroscopy

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., ethanol or a pH 7 phosphate buffer).

-

Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 1-10 mg/L) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Blanking: Fill a quartz cuvette with the pure solvent (the "blank") and place it in the spectrophotometer. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the instrument.

-

Data Acquisition: Scan the sample across the wavelength range and record the absorption spectrum to identify the λ_max values.

Data Interpretation

Specific experimental UV-Vis absorption maxima for this compound were not available in the search results. However, based on the spectra of related naphthalene derivatives, such as 2-Naphthoic acid which has absorption maxima at 236 nm, 280 nm, and 334 nm, we can anticipate the general features.[12] The naphthalene ring system typically shows multiple absorption bands.

| Spectroscopy Type | Expected λ_max (nm) | Associated Electronic Transition |

| UV-Vis | ~230-240 nm~280-290 nm~330-340 nm | These bands correspond to π → π* transitions within the conjugated aromatic system of the naphthalene core. The exact positions will be influenced by the amino and sulfonic acid substituents and the solvent environment. |

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and UV-Vis data, provides a detailed molecular portrait essential for its application in research and industry. Each technique offers a unique piece of the structural puzzle: NMR defines the carbon-hydrogen framework, IR identifies the critical functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By understanding the principles behind the data acquisition and the rationale for key experimental choices, researchers can confidently utilize these techniques to verify the identity, purity, and structure of this compound, ensuring the integrity of their work.

References

-

SLS. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, for spectrophotometric det. of Si, >=95.0%. Available at: [Link] [Accessed January 2026].

-

PubMed. The spectroscopic FT-IR gas phase, FT-IR, FT-Raman, polarizabilities analysis of Naphthoic acid by density functional methods. Available at: [Link] [Accessed January 2026].

- Supporting Information. [No specific title found]. This source provided examples of NMR data for related compounds.

-

Wikipedia. This compound. Available at: [Link] [Accessed January 2026].

-

ResearchGate. 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Available at: [Link] [Accessed January 2026].

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link] [Accessed January 2026].

-

ResearchGate. FTIR spectra of pure and regenerated naphthenic acids after extraction.... Available at: [Link] [Accessed January 2026].

-

SpectraBase. Naphthalic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link] [Accessed January 2026].

-

NIST WebBook. This compound. Available at: [Link] [Accessed January 2026].

-

NIST WebBook. 2-Naphthalenecarboxylic acid. Available at: [Link] [Accessed January 2026].

-

University of Regensburg. 1H NMR Spectroscopy. Available at: [Link] [Accessed January 2026].

- [No Author]. 13C NMR spectroscopy • Chemical shift.

-

SpectraBase. NAPHTHENIC ACID - Optional[FTIR] - Spectrum. Available at: [Link] [Accessed January 2026].

-

PubChem. 4-Amino-1-naphthalenesulfonic acid. Available at: [Link] [Accessed January 2026].

-

Cheméo. Chemical Properties of this compound (CAS 84-86-6). Available at: [Link] [Accessed January 2026].

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link] [Accessed January 2026].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Available at: [Link] [Accessed January 2026].

-

NIST WebBook. This compound. Available at: [Link] [Accessed January 2026].

-

SIELC Technologies. UV-Vis Absorption 2-Naphthalenesulfonic acid. Available at: [Link] [Accessed January 2026].

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Amino-1-Naphthalenesulfonic Acid - SRIRAMCHEM [sriramchem.com]

- 3. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 84-86-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound(84-86-6) 13C NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. UV-Vis Absorption 2-Naphthalenesulfonic acid | SIELC Technologies [sielc.com]

- 12. 2-Naphthalenecarboxylic acid [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of Menadione (CAS 84-86-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione, also known as Vitamin K3, is a synthetic naphthoquinone derivative with the chemical formula C₁₁H₈O₂. Identified by the CAS number 58-27-5, it serves as a synthetic precursor for Vitamin K2. While not naturally occurring in significant amounts, Menadione plays a crucial role in various industrial and pharmaceutical applications. Its importance extends from being a nutritional supplement in animal feed to a valuable intermediate in the synthesis of pharmaceuticals, including Vitamin K1. In the realm of scientific research, Menadione is frequently utilized to investigate oxidative stress and cellular metabolism due to its capacity for redox cycling. This guide provides a comprehensive overview of the core physicochemical properties of Menadione, offering insights essential for its handling, formulation, and application in research and drug development.

Core Physicochemical Properties

The utility and behavior of Menadione in both biological and chemical systems are dictated by its fundamental physicochemical characteristics.

Chemical Structure and Identity

Menadione is chemically classified as 2-methyl-1,4-naphthoquinone. Its structure, featuring a naphthoquinone core with a methyl group at the 2-position, is central to its reactivity and biological activity.

Physical Appearance

At room temperature, Menadione typically appears as a bright yellow, crystalline solid or powder with a very faint, slightly acrid odor.

Table 1: Key Physicochemical Data for Menadione (CAS 84-86-6)

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₂ | |

| Molecular Weight | 172.18 g/mol | |

| Melting Point | 105-107 °C | |

| Boiling Point | 304.5 °C at 760 mmHg | |

| LogP (Octanol/Water Partition Coefficient) | 2.01 - 2.20 | |

| Vapor Pressure | 0.000188 mmHg | |

| Flash Point | 113.8 °C |

Solubility Profile

Menadione is a fat-soluble compound, which influences its absorption and distribution in biological systems. Its solubility is a critical factor for formulation development and in vitro experimental design.

Table 2: Solubility of Menadione in Various Solvents

| Solvent | Solubility | Source(s) |

| Water | 160 mg/L (at 30 °C) | |

| Ethanol | 16 mg/mL (approximately 1 g in 60 mL) | |

| Chloroform | 100 mg/mL (with heating) | |

| Diethyl Ether | Soluble | |

| Benzene | Soluble (approximately 1 g in 10 mL) | |

| DMSO | 1 mg/mL | |

| Vegetable Oils | Soluble (approximately 1 g in 50 mL) |

The limited aqueous solubility of Menadione necessitates the use of organic solvents or the development of specific formulations for its application in aqueous biological systems. More water-soluble derivatives, such as Menadione sodium bisulfite, have been developed to overcome this limitation.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The causality behind this experimental choice lies in its simplicity and reliability for determining the thermodynamic solubility of a compound. It is a standard method recognized by regulatory agencies.

-

Preparation: Prepare a supersaturated solution of Menadione in deionized water in a sealed, amber glass flask to protect from light.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed for at least 24 hours to permit the excess solid to settle. Alternatively, centrifuge the solution to facilitate separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of Menadione in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of Menadione at the specified temperature.

Stability and Reactivity

Understanding the stability and reactivity of Menadione is paramount for its proper storage, handling, and use in experimental settings.

Chemical Stability

Menadione is stable in air but is sensitive to light, which can cause it to decompose and darken in color. It is also susceptible to degradation by alkaline solutions and reducing agents. In the vapor phase, Menadione is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 33 hours. Alcoholic solutions of Menadione are neutral and can be heated to 120 °C without decomposition.

Recommended Storage and Handling

To maintain its integrity, Menadione should be stored in well-closed, light-resistant containers at room temperature. It is advisable to handle the compound in a well-ventilated area and avoid the formation of dust.

Incompatibilities

Menadione is incompatible with strong oxidizing agents, acids, and alkalis. Violent reactions can occur with these substances.

Workflow for Analytical Method Development

The selection of an appropriate analytical method is crucial for the accurate quantification of Menadione in various matrices.

Caption: Workflow for developing a validated analytical method for Menadione.

Mechanism of Action and Biological Relevance

Menadione itself is not biologically active but serves as a precursor that is converted in the body to active forms of Vitamin K, such as Vitamin K2 (menaquinone). This conversion is essential for its physiological effects.

The primary mechanism of action of active Vitamin K is its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues to gamma-carboxyglutamate (Gla) on specific proteins, known as Gla-proteins. This carboxylation is crucial for the biological activity of these proteins, which are involved in:

-

Blood Coagulation: Essential for the function of clotting factors II (prothrombin), VII, IX, and X.

-

Bone Metabolism: Involved in the regulation of bone mineralization.

-

Cardiovascular Health: Matrix Gla-protein (MGP) helps prevent vascular calcification.

In a research context, Menadione is widely used to induce oxidative stress. Through redox cycling, it can generate reactive oxygen species (ROS), leading to cellular damage and, at higher concentrations, apoptosis or other forms of cell death. This property makes it a valuable tool for studying cellular responses to oxidative insults.

Caption: Redox cycling of Menadione leading to the generation of ROS.

Conclusion

Menadione (CAS 84-86-6) possesses a distinct set of physicochemical properties that are fundamental to its application in research, pharmaceuticals, and other industries. Its limited water solubility, sensitivity to light and alkaline conditions, and its capacity for redox cycling are critical considerations for scientists and developers. A thorough understanding of these characteristics, supported by robust analytical methodologies, is essential for harnessing the full potential of this versatile compound while ensuring its stability and the reliability of experimental outcomes.

References

-

The Chemical Properties and Synthesis of Menadione (Vitamin K3). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Menadione. (n.d.). In Wikipedia. Retrieved from [Link]

-

Menadione. (n.d.). PubChem. Retrieved from [Link]

-

Menadione - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]

-

GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation. (2014). Journal of the Chemical Society of Pakistan, 36(1). Retrieved from [Link]

-

Methods of Analysis of Vitamin K: A Review. (2015). International Journal of Pharmaceutical Sciences and Research, 6(6), 22-30. Retrieved from [Link]

-

Spectrophotometric methods for the rapid determination of menadione and menadione sodium bisulphite and their application in pharmaceutical preparations. (2013). Journal of the Chilean Chemical Society, 58(2), 1667-1671. Retrieved from [Link]

-

The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. (n.d.). Eurofins. Retrieved from [Link]

The Solubility of Naphthionic Acid in Organic Solvents: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Molecular Landscape of Naphthionic Acid

This compound (4-aminonaphthalene-1-sulfonic acid) is a pivotal intermediate in the synthesis of azo dyes and various pharmaceuticals.[1][2][3] Its utility in these applications is profoundly influenced by its solubility characteristics. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a theoretical framework, practical guidance on solvent selection, and a detailed protocol for experimental solubility determination. The molecular structure of this compound, featuring a bulky, hydrophobic naphthalene core and two highly polar functional groups—an amino group (-NH2) and a sulfonic acid group (-SO3H)—results in a complex and nuanced solubility profile.[4] This zwitterionic character at its isoelectric point dictates its interactions with various solvent systems.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃S | [1][5] |

| Molecular Weight | 223.25 g/mol | [5][6][7] |

| Appearance | White to light beige crystalline powder | [4] |

| Melting Point | Decomposes above 300°C | [1][2] |

| pKa | 2.81 (25°C) | [1] |

| Water Solubility | 309.9 mg/L (20°C) | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. The polarity of both the solute (this compound) and the solvent, along with their ability to form intermolecular bonds, are the primary drivers of dissolution.

The Role of Solvent Polarity

This compound's structure presents a classic case of conflicting solubility tendencies. The large, nonpolar naphthalene ring system favors dissolution in nonpolar organic solvents. Conversely, the highly polar amino and sulfonic acid groups are capable of forming strong hydrogen bonds, suggesting a preference for polar solvents.[4][8] The sulfonic acid group, in particular, significantly enhances its interaction with polar molecules.[8]

Hydrogen Bonding and Acid-Base Interactions

The presence of both a hydrogen bond donor (amino and sulfonic acid groups) and a hydrogen bond acceptor (the nitrogen and oxygen atoms) in this compound allows for complex interactions with protic and aprotic polar solvents.

-

Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors, potentially solvating both the polar functional groups of this compound.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can effectively solvate the -SO3H and -NH2 groups.

Furthermore, the acidic nature of the sulfonic acid group and the basic nature of the amino group mean that the pH of the solvent system can dramatically influence solubility. In basic organic solvents (e.g., pyridine), this compound can deprotonate to form a more soluble salt.[4]

Solubility Profile of this compound in Common Organic Solvents

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. The following table summarizes the available qualitative and limited quantitative information. This highlights the critical need for experimental determination of solubility for specific applications.

| Solvent | Solvent Type | Polarity Index | Solubility | Source(s) |

| Water | Polar Protic | 10.2 | Sparingly soluble (0.31 g/L at 20°C) | [1] |

| Methanol | Polar Protic | 5.1 | Soluble (for related compounds) | [9] |

| Ethanol | Polar Protic | 4.3 | Very sparingly soluble | [10] |

| Acetone | Polar Aprotic | 5.1 | Data not available | |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble (for related compounds) | [11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | [5] |

| Dichloromethane | Nonpolar | 3.1 | Sparingly soluble | [1][2] |

| Ether | Nonpolar | 2.8 | Very sparingly soluble | [10] |

| Pyridine | Basic | 5.3 | Soluble |

Note: The solubility of aminonaphthalenesulfonic acids is generally higher in polar solvents. Temperature is also a key factor, with solubility typically increasing with a rise in temperature.[8][12]

Logical Workflow for Solvent Selection

The choice of an appropriate solvent is a critical step in experimental design. The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on the desired outcome.

Caption: A flowchart illustrating the decision-making process for selecting an appropriate organic solvent for experiments involving this compound.

Experimental Protocol for Determining this compound Solubility

The following is a detailed, self-validating protocol for the experimental determination of this compound solubility in an organic solvent using the isothermal shake-flask method. This method is widely accepted for its reliability and accuracy.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 40°C).

-

Allow the mixtures to equilibrate for a predetermined period (typically 24-72 hours). To ensure equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of this compound in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease shaking and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles that would lead to an overestimation of solubility.

-

Record the exact volume of the filtrate and dilute with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

-

Generate a calibration curve by plotting the analytical signal (e.g., absorbance or peak area from HPLC) against the concentration of the standard solutions.

-

Analyze the diluted samples using the same analytical method and determine the concentration of this compound by interpolation from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: A step-by-step workflow for the experimental determination of this compound solubility.

Conclusion: A Call for Experimental Data

While theoretical principles provide a valuable framework for predicting the solubility of this compound, the lack of comprehensive, publicly available quantitative data necessitates an experimental approach for specific applications. The zwitterionic nature of this compound, with its competing hydrophobic and hydrophilic moieties, makes its solubility highly dependent on the specific solvent environment. The protocols and workflows outlined in this guide provide researchers, scientists, and drug development professionals with the tools to systematically evaluate and determine the solubility of this compound in a range of organic solvents, thereby enabling more efficient and informed process development, formulation, and synthesis.

References

-

4-Aminonaphthalene-1-sulfonic acid - Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

-

1-Amino-2-naphthalenesulfonic acid - Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

-

8-Aminonaphthalene-1-sulfonic acid - Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 6, 2026, from [Link]

-

1-Naphthalenesulfonic acid, 2-amino-. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 6, 2026, from [Link]

-

Classification of organic compounds By solubility. (n.d.). Retrieved January 6, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

-

This compound - Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

-

Cas 84-86-6,this compound | lookchem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Solubility Measurement and the Correlation of 1-Naphthaleneacetic Acid in Pure and Methanol + Water Binary Solvents from T = (278.25 to 323.55) K. (2017, March). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Chemical Properties of this compound (CAS 84-86-6). (n.d.). Cheméo. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. (2025, August 10). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures. (2025, August 10). ResearchGate. Retrieved January 6, 2026, from [Link]

-

4-Amino-1-naphthalenesulfonic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Naphthalene n B(a)P are not dissolving in DMSO as mention in the literature....kindly suggest the answer who so ever have worked on it? (2016, June 9). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2019, August 30). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Dimethylformamide. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Investigation of the solubility of naphthalene Based nitro-derivatives in different strengths of sulfuric acid and temperatures. (2025). OUCI. Retrieved January 6, 2026, from [Link]

-

Temperature Dependence of Solubility for Ibuprofen in Some Organic and Aqueous Solvents. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. Cas 84-86-6,this compound | lookchem [lookchem.com]

- 2. This compound | 84-86-6 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound (CAS 84-86-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chembk.com [chembk.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

Theoretical Insights into the Electronic Architecture of Naphthionic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Naphthionic acid (4-amino-1-naphthalenesulfonic acid) is a pivotal molecular building block, particularly in the synthesis of azo dyes. Its utility is fundamentally governed by its electronic structure, which dictates its reactivity, color, and intermolecular interactions. This guide provides a comprehensive exploration of the theoretical underpinnings of this compound's electronic properties, grounded in modern computational chemistry. We delineate a robust, self-validating computational protocol using Density Functional Theory (DFT) and dissect the intricate influence of the electron-donating amino group and the electron-withdrawing sulfonic acid group on the naphthalene core. Through the analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps, this paper establishes a clear link between theoretical calculations and the molecule's observed chemical behavior, offering predictive insights for the rational design of novel functional materials.

Introduction: The Molecular Blueprint of an Industrial Workhorse

Chemical Identity and Industrial Significance

This compound, known systematically as 4-amino-1-naphthalenesulfonic acid, is an organic compound derived from naphthalene.[1] Its structure is characterized by a naphthalene bicyclic core substituted with both an amino (-NH₂) group and a sulfonic acid (-SO₃H) group.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis.[3]

Central Role in Azo Dye Synthesis

The primary industrial application of this compound is as a precursor to a wide array of azo dyes.[1] The amino group can be readily diazotized and then coupled with other aromatic compounds to form the characteristic azo (-N=N-) linkage, which acts as a chromophore. The sulfonic acid group imparts water solubility to the final dye product, a critical property for applications in the textile industry. Understanding the electronic distribution within this compound is paramount to predicting the color, stability, and reactivity of these resulting dyes.

The Rationale for Theoretical Investigation

While empirical methods have long driven dye synthesis, a theoretical approach provides a deeper, predictive understanding of molecular properties. By modeling the electronic structure, we can elucidate the precise regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This knowledge allows us to explain why reactions occur at specific sites and to predict how structural modifications will impact the molecule's spectroscopic properties (i.e., its color) and overall reactivity.[4]

Theoretical Foundations: Decoding Electronic Behavior

Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5] Instead of calculating the complex wave function of every electron, DFT focuses on the electron density, a simpler, three-dimensional quantity. This approach offers a remarkable balance of computational efficiency and accuracy, making it the workhorse for calculating properties like molecular orbital energies, charge distributions, and vibrational frequencies for molecules of practical interest.[5][6]

The Primacy of Frontier Molecular Orbitals (HOMO & LUMO)

According to Frontier Molecular Orbital (FMO) theory, the majority of a molecule's chemical reactivity is governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO).[4]

-

HOMO: This orbital can be considered the valence band maximum. The electrons in the HOMO are the most readily available to be donated, making it the primary site for attack by electrophiles.

-

LUMO: This orbital is the conduction band minimum. It represents the most accessible empty orbital for accepting electrons, making it the primary site for attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[7] In the context of dyes, this energy gap is directly related to the wavelength of light the molecule absorbs.

A Validated Computational Protocol for Electronic Structure Analysis

To ensure scientific integrity, any described protocol must be a self-validating system. The following workflow details not just the steps, but the causality behind each choice, ensuring that the results are physically meaningful.

Experimental Workflow: A Step-by-Step Guide

This protocol outlines a standard procedure for the theoretical analysis of this compound using a common DFT functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[5][6]

Step 1: Molecular Geometry Optimization

-

Action: The starting point is an initial 3D structure of this compound. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

-

Causality: This step is critical because all subsequent electronic property calculations are highly dependent on the molecular geometry. This process is analogous to finding the most stable arrangement of atoms in reality. An unoptimized structure will yield physically meaningless energy values.

Step 2: Vibrational Frequency Analysis

-

Action: Following optimization, a frequency calculation is performed at the same level of theory.

-

Causality: This is a crucial validation step. A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is not a stable minimum but rather a transition state, requiring further optimization.

Step 3: Calculation of Electronic Properties

-

Action: Once a stable minimum is confirmed, a single-point energy calculation is performed to derive the key electronic descriptors.

-

Causality: This step provides the core data for analysis, including the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the distribution of atomic charges (e.g., Mulliken or NBO charges).

Visualization of the Computational Workflow

The logical flow of a robust computational analysis can be visualized as follows:

Caption: A self-validating DFT workflow for electronic structure analysis.

Results and Discussion: The Electronic Structure of this compound

The Naphthalene Core: An Aromatic Reference

The parent molecule, naphthalene, is a stable aromatic system. Theoretical studies consistently place its HOMO-LUMO gap at approximately 4.75 eV, a relatively large value indicative of its stability and lack of color.[8] The electronic properties of this compound are best understood as a perturbation of this stable core.

Perturbation by Substituents: A Push-Pull Effect

The electronic character of this compound is dominated by the interplay between its two functional groups:

-

Amino (-NH₂) Group: The nitrogen atom possesses a lone pair of electrons that can be delocalized into the naphthalene ring system via resonance. This makes the amino group a powerful electron-donating group (EDG), increasing the electron density of the aromatic rings.

-

Sulfonic Acid (-SO₃H) Group: The sulfur atom is in a high oxidation state and is bonded to three highly electronegative oxygen atoms. This makes the sulfonic acid group a strong electron-withdrawing group (EWG), pulling electron density away from the naphthalene ring.

This "push-pull" arrangement, where an EDG and an EWG are attached to the same π-system, is a classic strategy in dye design. The EDG effectively raises the energy of the HOMO, while the EWG lowers the energy of the LUMO. The synergistic effect is a significant reduction in the HOMO-LUMO energy gap, which shifts the molecule's absorption of light from the ultraviolet into the visible spectrum, thereby producing color.

Caption: Electronic push-pull effect of substituents on the naphthalene core.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

DFT calculations on 4-aminonaphthalene derivatives confirm the qualitative picture described above. While specific values for this compound itself are not widely published, data from closely related structures provide excellent quantitative insight.[5] The amino group at position 4 raises the HOMO energy, localizing it significantly across the amino group and the adjacent ring. The withdrawing group at position 1 lowers the LUMO energy.

Table 1: Calculated Electronic Properties of Naphthalene and Related Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Key Feature |

|---|---|---|---|---|

| Naphthalene (Reference) | -6.13 | -1.38 | 4.75 | Unsubstituted Core[8] |

| 4-Amino-naphthalene-1-carboxylic acid | -5.20 | -1.82 | 3.38 | -COOH is a weaker EWG[5] |

| This compound (Predicted) | ~ -5.1 | ~ -1.9 | ~ 3.2 | -SO₃H is a strong EWG |

| 4-Amino-naphthalene-1-ol | -5.02 | -1.13 | 3.89 | -OH is a weaker EDG[5] |

Note: Values for derivatives are sourced from DFT calculations on similar systems and serve for comparative analysis.[5]

The predicted HOMO-LUMO gap for this compound is substantially smaller than that of naphthalene, consistent with its role as a dye precursor. This smaller energy gap facilitates electronic transitions upon absorption of visible light.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack.

-

Red/Yellow Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized on the oxygen atoms of the sulfonic acid group.

-

Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the sulfonic acid group are expected to be the most positive regions.

Computational studies on the closely related 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) confirm this charge distribution, highlighting the negative potential around the sulfonate and the positive potential on the amine protons.[6][9] This charge landscape is critical for understanding hydrogen bonding and intermolecular interactions.

Correlation with Experimental Observations

UV-Visible Spectra and the HOMO-LUMO Gap

The maximum absorption wavelength (λmax) in a UV-Vis spectrum corresponds to the energy required for the HOMO → LUMO electronic transition. A smaller energy gap (ΔE) corresponds to absorption of lower-energy light, which means a longer wavelength. The significant reduction of the HOMO-LUMO gap from naphthalene (~4.75 eV) to this compound (~3.2 eV) explains why this compound and its derivatives are colored, absorbing light in the visible region of the electromagnetic spectrum.[6]

Reactivity in Azo Dye Synthesis

The FMO analysis directly explains the reactivity of this compound in azo coupling. The diazotization reaction targets the amino group, which is part of the high-energy, electron-rich HOMO. The resulting diazonium salt is a potent electrophile. When it reacts with a coupling partner (often a phenol or another amine), the reaction site on the partner is its most nucleophilic position, which is dictated by the localization of its own HOMO.[4] Therefore, FMO theory provides a robust framework for predicting the outcome of these crucial industrial reactions.

Conclusion and Future Outlook

Theoretical studies, anchored by Density Functional Theory, provide a powerful lens through which to view the electronic structure of this compound. The characteristic push-pull arrangement of the amino and sulfonic acid groups drastically alters the electronic landscape of the naphthalene core, significantly narrowing the HOMO-LUMO gap. This fundamental change not only imparts color but also dictates the molecule's reactivity, particularly in the synthesis of azo dyes.

The insights gained from analyzing frontier molecular orbitals and electrostatic potential maps provide a predictive, rational basis for molecular design. By computationally screening new derivatives with different electron-donating and -withdrawing groups, researchers can strategically tune the electronic properties to develop novel dyes and functional materials with tailored absorption wavelengths, enhanced stability, and specific reactivity profiles, accelerating innovation in materials science and industrial chemistry.

References

-

Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA). (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

-

Denbela, G., & Mohammed, A. M. (2017). Computational Study on 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid (AHNSA). International Research Journal of Pure and Applied Chemistry, 14(4), 1–14. [Link]

-

4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Wang, F., Wang, Y., Zhang, J., & Zhang, H. (2015). Theoretical investigation into optical and electronic properties of 1,8-naphthalimide derivatives. Journal of Molecular Modeling, 21(5), 118. [Link]

-

View of Computational Study on 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid (AHNSA). (n.d.). International Research Journal of Pure and Applied Chemistry. Retrieved January 6, 2026, from [Link]

-

Optimized structure and HOMO–LUMO orbitals of NH-2,6 and NH-2,7. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

HOMO-LUMO gap computed for naphthalene (A2) with and without functional... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Simsek, O. (2025). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. ResearchGate. [Link]

-

Tutorial: Display of Orbitals and Molecular Surfaces. (n.d.). University of California, Santa Barbara. Retrieved January 6, 2026, from [Link]

-

Molecular Orbitals. (n.d.). Pearson. Retrieved January 6, 2026, from [Link]

-

Comparison of HOMO and LUMO energy gaps and other molecular Properties by HF methods. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790. (n.d.). NIH PubChem. Retrieved January 6, 2026, from [Link]

-

Kareem, R. O., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. [Link]

-

Exploring 4-Aminonaphthalene Derivatives for Corrosion Inhibition through Density Functional Theory and Simulation on Iron Surface. (2024). ResearchGate. [Link]

-

Hückel molecular orbitals and product wave functions of naphthalene. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Marciniak, B., et al. (2022). Electronic properties of chosen naphthalene derivatives. Phase Transitions, 95(4), 335-348. [Link]

-

Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives. (2021). National Institutes of Health. [Link]

-

Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. (2024). National Institutes of Health. [Link]

-

An Experimental and Theoretical Study of Dye Properties of Thiophenyl Derivatives of 2-Hydroxy-1,4-naphthoquinone (Lawsone). (2021). MDPI. [Link]

-

Calculation of the energy gap between the HOMO and LUMO of NDI and... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). (2021). MDPI. [Link]

-

Aminonaphthalenesulfonic acids. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 4. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. journalirjpac.com [journalirjpac.com]

The Chemistry and Legacy of Naphthionic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthionic acid, or 4-aminonaphthalene-1-sulfonic acid, stands as a cornerstone in the history of synthetic organic chemistry. Its discovery in the mid-19th century was not merely the synthesis of a new molecule but a pivotal moment that propelled the burgeoning dye industry and laid the groundwork for the development of a vast array of organic compounds. This in-depth technical guide provides a comprehensive exploration of this compound, from its historical discovery and the evolution of its synthesis to its detailed physicochemical properties and its enduring impact on modern science, particularly in the realms of dye chemistry and pharmaceutical development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into this versatile chemical entity.

Discovery and Historical Context: From Piria's Acid to an Industrial Workhorse

The story of this compound begins in 1851 with the Italian chemist Raffaele Piria.[1] His pioneering work on naphthalene derivatives led to the first synthesis of 4-aminonaphthalene-1-sulfonic acid, a compound that would come to be known as Piria's acid in his honor.[1]

The Piria Reaction: A Foundational, Yet Flawed, Synthesis

Piria's initial synthesis involved the reduction of 1-nitronaphthalene using ammonium sulfite. This reaction, now famously known as the Piria reaction, was a significant advancement in aromatic chemistry.[2]

However, the Piria reaction was not without its drawbacks. A notable issue was the formation of byproducts, including 1-aminonaphthalene-2,4-disulfonic acid, which made the purification of this compound challenging and rendered the process inefficient for large-scale production.[3] The low yield, often in the range of 20-30%, was a significant impediment to its industrial application.

The "Baking Process": A Leap Towards Industrial Viability

The burgeoning dye industry of the late 19th and early 20th centuries created a high demand for this compound as a key intermediate. This demand spurred the development of a more efficient and scalable synthetic route. The breakthrough came with the advent of the "baking process," which involves the sulfonation of 1-naphthylamine (α-naphthylamine) with sulfuric acid.[1] This method proved to be far superior to the Piria reaction, offering higher yields and greater purity of the desired 4-aminonaphthalene-1-sulfonic acid isomer. The "baking process" quickly became the cornerstone of industrial this compound production.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and industry.

| Property | Value | Source(s) |

| IUPAC Name | 4-Aminonaphthalene-1-sulfonic acid | [1] |

| Other Names | This compound, Piria's acid, 1-Naphthylamine-4-sulfonic acid | [1] |

| CAS Number | 84-86-6 | [1] |

| Molecular Formula | C₁₀H₉NO₃S | [1] |

| Molecular Weight | 223.25 g/mol | |

| Appearance | White to grayish crystalline powder or granules | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Sparingly soluble in cold water; soluble in hot water and alkaline solutions | |

| pKa | ~3.5-4.5 | [4] |

| Density | 1.67 g/cm³ | [1] |

Synthesis of this compound: A Tale of Two Reactions

The synthesis of this compound is a classic example of the evolution of chemical processes, moving from a laboratory-scale discovery to a robust industrial method.

The Piria Reaction: A Mechanistic Perspective

The Piria reaction, while historically significant, is a complex process involving the reduction of the nitro group of 1-nitronaphthalene and the simultaneous introduction of a sulfonic acid group. The reaction proceeds through a series of intermediates, and the formation of undesired isomers and disulfonated products contributes to its low yield.

Experimental Protocol for the Piria Reaction (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-nitronaphthalene in an aqueous solution of sodium bisulfite.

-

Heating and Reflux: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the oily 1-nitronaphthalene layer.

-

Work-up: After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product can be purified by recrystallization from hot water.

Caption: A simplified workflow of the Piria reaction for the synthesis of this compound.

The "Baking Process": The Industrial Standard